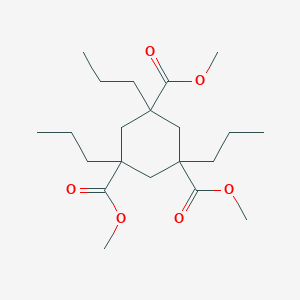
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate, also known as TMT, is a cyclic ester compound that has been widely studied for its potential applications in various scientific research fields. TMT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in research studies.
Mecanismo De Acción
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate is believed to act on various cellular pathways, including calcium signaling and oxidative stress. Studies have suggested that Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate may modulate the activity of certain enzymes and transcription factors, leading to changes in gene expression and cellular function.
Efectos Bioquímicos Y Fisiológicos
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and neuroprotective properties. Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate has also been found to modulate the activity of various neurotransmitters and receptors, suggesting potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate has several advantages as a research tool, including its high purity and stability, as well as its ability to penetrate cell membranes and localize to specific organelles. However, Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate also has some limitations, including its relatively low solubility in aqueous solutions and potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate, including further studies of its mechanisms of action and potential therapeutic applications in neurological disorders. Additionally, Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate may have applications in other areas of research, such as cancer biology and drug discovery. Further optimization of synthesis methods and development of new derivatives may also lead to new applications for Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate in scientific research.
Métodos De Síntesis
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate can be synthesized through a multi-step process involving the reaction of cyclohexanone with propanol and acetic anhydride, followed by esterification with trimethyl orthoformate and subsequent hydrolysis. This synthesis method has been extensively studied and optimized for high yield and purity.
Aplicaciones Científicas De Investigación
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate has been used in a variety of scientific research applications, including as a fluorescent probe for monitoring intracellular calcium levels, as a potential therapeutic agent for Alzheimer's disease, and as a tool for studying the mechanisms of neurodegeneration and neuroprotection.
Propiedades
Número CAS |
131589-70-3 |
|---|---|
Nombre del producto |
Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate |
Fórmula molecular |
C21H36O6 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate |
InChI |
InChI=1S/C21H36O6/c1-7-10-19(16(22)25-4)13-20(11-8-2,17(23)26-5)15-21(14-19,12-9-3)18(24)27-6/h7-15H2,1-6H3 |
Clave InChI |
AAQNYVRSASCAJP-UHFFFAOYSA-N |
SMILES |
CCCC1(CC(CC(C1)(CCC)C(=O)OC)(CCC)C(=O)OC)C(=O)OC |
SMILES canónico |
CCCC1(CC(CC(C1)(CCC)C(=O)OC)(CCC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



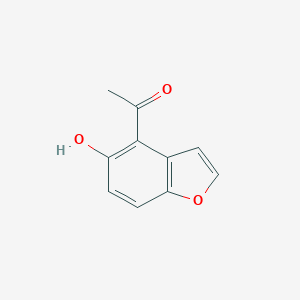
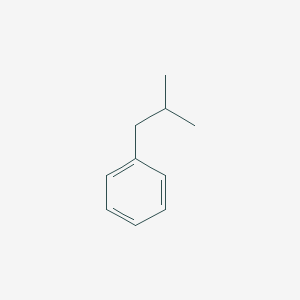
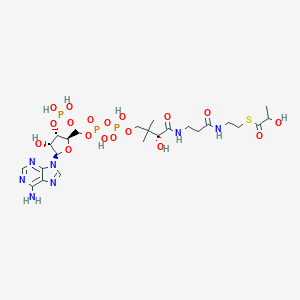
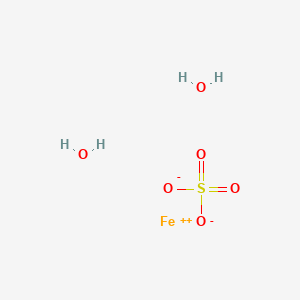
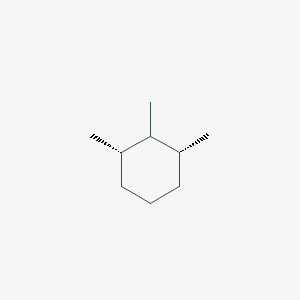

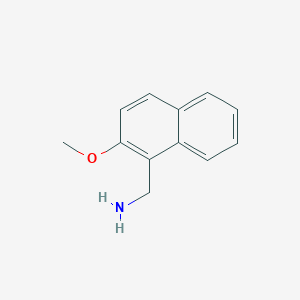

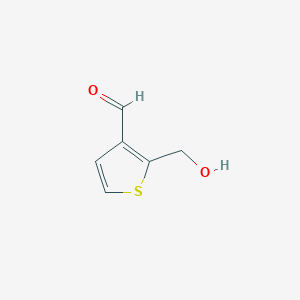


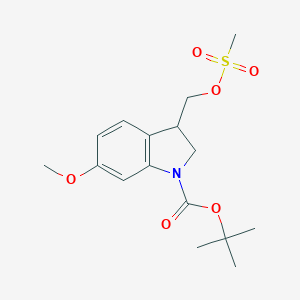
![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)
